molecular formula C7H4Br3NO3 B14398150 2,4,6-Tribromo-3-methyl-5-nitrophenol CAS No. 89444-76-8

2,4,6-Tribromo-3-methyl-5-nitrophenol

Cat. No.: B14398150
CAS No.: 89444-76-8
M. Wt: 389.82 g/mol
InChI Key: MBXRBAHOLDNSIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Tribromo-3-methyl-5-nitrophenol is an organic compound with the molecular formula C7H4Br3NO3 It is a derivative of phenol, characterized by the presence of three bromine atoms, one methyl group, and one nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromo-3-methyl-5-nitrophenol typically involves the bromination of 3-methyl-5-nitrophenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like acetic acid or chloroform, and the temperature is maintained to ensure selective bromination at the 2, 4, and 6 positions of the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tribromo-3-methyl-5-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,6-Tribromo-3-methyl-5-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tribromo-3-methyl-5-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

  • 2,4,6-Tribromophenol
  • 2,4,6-Trinitrophenol (Picric acid)
  • 2,4-Dinitrophenol
  • 3,5-Dinitrophenol

Comparison: 2,4,6-Tribromo-3-methyl-5-nitrophenol is unique due to the presence of both bromine and nitro groups, which impart distinct chemical propertiesIn contrast to 2,4,6-Trinitrophenol, it has fewer nitro groups, making it less explosive and more suitable for certain applications .

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique chemical structure allows it to undergo diverse reactions and be utilized in scientific research, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can pave the way for further exploration and innovation.

Properties

CAS No.

89444-76-8

Molecular Formula

C7H4Br3NO3

Molecular Weight

389.82 g/mol

IUPAC Name

2,4,6-tribromo-3-methyl-5-nitrophenol

InChI

InChI=1S/C7H4Br3NO3/c1-2-3(8)6(11(13)14)5(10)7(12)4(2)9/h12H,1H3

InChI Key

MBXRBAHOLDNSIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Br)O)Br)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.